molecular formula C19H16ClN B13138492 4-(chloromethyl)-N,N-diphenylaniline

4-(chloromethyl)-N,N-diphenylaniline

Cat. No.: B13138492
M. Wt: 293.8 g/mol
InChI Key: KEXMMSKQYRDKKQ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-N,N-diphenylaniline is an organic compound characterized by the presence of a chloromethyl group attached to a diphenylaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-N,N-diphenylaniline typically involves the chloromethylation of N,N-diphenylaniline. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-N,N-diphenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or other strong bases are commonly used under elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products

The major products formed from these reactions include hydroxymethyl derivatives, aldehydes, carboxylic acids, and methyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Chloromethyl)-N,N-diphenylaniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the preparation of polymers and other materials with specific properties.

    Pharmaceuticals: It is investigated for its potential use in drug development due to its unique chemical structure.

    Biological Studies: The compound is used in studies related to its interaction with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-N,N-diphenylaniline involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is exploited in both synthetic chemistry and biological applications .

Comparison with Similar Compounds

Similar Compounds

    Benzyl Chloride: Similar in structure but lacks the diphenylamine moiety.

    4-Chloromethylbenzoic Acid: Contains a carboxylic acid group instead of the diphenylamine structure.

    N,N-Diphenylamine: Lacks the chloromethyl group.

Properties

Molecular Formula

C19H16ClN

Molecular Weight

293.8 g/mol

IUPAC Name

4-(chloromethyl)-N,N-diphenylaniline

InChI

InChI=1S/C19H16ClN/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,15H2

InChI Key

KEXMMSKQYRDKKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CCl

Origin of Product

United States

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